1-(1-Adamantyl)propan-1-ol

Description

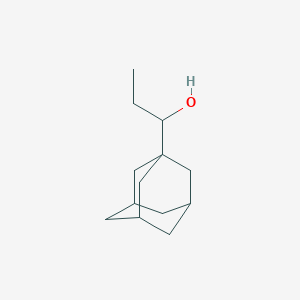

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIZSTYCKHOFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342798 | |

| Record name | 1-(1-adamantyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18341-84-9 | |

| Record name | 1-(1-adamantyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Adamantyl)propan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantyl Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry. Its incorporation into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The adamantyl group can enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation, thereby prolonging the drug's half-life.[1] Furthermore, its lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for centrally acting therapeutics.[2] Adamantane-containing compounds have found clinical success in a variety of therapeutic areas, including antiviral (Amantadine and Rimantadine), anti-diabetic (Vildagliptin), and neuroprotective (Memantine) agents.[3] This guide focuses on 1-(1-Adamantyl)propan-1-ol, a secondary alcohol bearing the adamantyl group, providing a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O | [2] |

| Molecular Weight | 194.31 g/mol | [2] |

| CAS Number | 18341-84-9 | [2] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | 84-86 °C | [4] |

| Boiling Point | 288.6 ± 8.0 °C (Predicted) | [4] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.58 ± 0.20 (Predicted) | [4] |

| logP (XLogP3) | 3.4 | [2] |

| Solubility | Practically insoluble in water. Soluble in nonpolar organic solvents such as benzene, hexane, and chloroform. | [5][6] |

Note: Some of the properties listed are predicted values from computational models and should be confirmed by experimental data. The solubility is inferred from the general solubility characteristics of adamantane and its derivatives.[7][5][6]

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of this compound, there are two primary retrosynthetic approaches:

-

Reaction of an adamantyl Grignard reagent with propanal.

-

Reaction of an ethyl Grignard reagent with 1-adamantanecarboxaldehyde.

The second approach is often preferred due to the commercial availability and stability of ethylmagnesium bromide and the relative ease of preparing 1-adamantanecarboxaldehyde from adamantane-1-carboxylic acid. Below is a detailed, field-proven protocol based on this approach.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Scheme:

Materials and Reagents:

-

1-Adamantanecarboxaldehyde

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous calcium chloride

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute)

-

Iodine crystal (for initiation)

Instrumentation:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.[8]

-

Place magnesium turnings in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1-Adamantanecarboxaldehyde:

-

Dissolve 1-adamantanecarboxaldehyde in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the solution of 1-adamantanecarboxaldehyde dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic material.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water. The exclusion of moisture is therefore critical for the success of the synthesis.

-

Iodine Crystal: The iodine acts as an activator for the magnesium metal, likely by etching the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to react with the alkyl halide.[8]

-

Controlled Addition and Cooling: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition and cooling are essential to prevent the reaction from becoming too vigorous and to minimize the formation of byproducts.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide salt to the desired alcohol without causing potential acid-catalyzed side reactions, such as dehydration of the alcohol.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the adamantyl cage, the propanol chain, and the hydroxyl group.

-

Adamantyl Protons: The adamantyl group has three distinct proton environments. These will appear as a series of broad multiplets in the range of δ 1.5-2.1 ppm .

-

Propanol Chain Protons:

-

The CH₃ group will appear as a triplet around δ 0.9 ppm .

-

The CH₂ group will appear as a multiplet (likely a quartet of triplets) around δ 1.4-1.6 ppm .

-

The CH(OH) proton will appear as a triplet around δ 3.5-3.7 ppm .

-

-

Hydroxyl Proton: The OH proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but typically falls in the range of δ 1.5-4.0 ppm . This peak will exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

-

Adamantyl Carbons: The adamantyl cage has four distinct carbon environments. The signals are expected in the range of δ 28-40 ppm . The quaternary bridgehead carbon attached to the propanol chain will be further downfield.

-

Propanol Chain Carbons:

-

The CH₃ carbon will appear around δ 10 ppm .

-

The CH₂ carbon will appear around δ 30-35 ppm .

-

The CH(OH) carbon will be the most downfield of the aliphatic carbons, appearing around δ 75-80 ppm due to the deshielding effect of the attached oxygen atom.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C-H bonds.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[1]

-

C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹ .

-

C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹ , corresponding to the C-O single bond of the secondary alcohol.[1]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest several potential avenues for investigation in drug discovery. The presence of the bulky, lipophilic adamantyl group attached to a secondary alcohol provides a scaffold that can be further functionalized or explored for its own intrinsic activity.

Neurological Disorders

The lipophilicity imparted by the adamantyl group can enhance a molecule's ability to cross the blood-brain barrier.[2] This is a key feature of the successful adamantane-based drug Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] this compound could serve as a starting point for the development of novel neuroprotective or psychoactive agents. The secondary alcohol provides a handle for further chemical modification to optimize binding to specific neuronal targets.

Antiviral Activity

The historical success of amantadine and rimantadine as anti-influenza drugs highlights the potential of adamantane derivatives as antiviral agents.[3] The mechanism of these drugs involves the inhibition of the M2 proton channel of the influenza A virus. While resistance has emerged, the adamantane cage remains a privileged scaffold for the design of new antiviral compounds targeting different viral proteins or mechanisms.

Metabolic Disorders

The dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin, used for the treatment of type 2 diabetes, feature adamantane-like structures.[3] This suggests that the rigid, hydrophobic nature of the adamantyl group can be beneficial for binding to the active sites of certain enzymes. This compound could be investigated as a fragment or lead compound for the development of inhibitors for various metabolic enzymes.

Logical Relationship between Structure and Potential Pharmacological Activity

Caption: Structural features of this compound and their potential pharmacological implications.

Conclusion

This compound is a fascinating molecule that combines the unique properties of the adamantane scaffold with the reactivity of a secondary alcohol. While there is a lack of extensive experimental data for this specific compound, its physicochemical properties can be reasonably predicted, and a reliable synthesis protocol can be devised based on well-established Grignard chemistry. Its structural characteristics make it a promising candidate for further investigation in various areas of drug discovery, particularly in the development of agents targeting the central nervous system, viral infections, and metabolic diseases. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related adamantane derivatives in their own research endeavors. Further experimental validation of its properties and biological activities is warranted to fully unlock its therapeutic potential.

References

-

The many faces of the adamantyl group in drug design. PubMed. [Link]

-

Interpretation of the infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

-

Adamantane - Solubility of Things. Solubility of Things. [Link]

-

This compound | C13H22O | CID 584510. PubChem. [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

Adamantane - Wikipedia. Wikipedia. [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. University of Massachusetts Boston. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

-

SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. SciELO. [Link]

-

Grignard Reaction. University of California, Irvine. [Link]

-

Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. [Link]

-

Compound 526924: 1-(1-Adamantyl)propan-1-one - Dataset - Catalog. Data.gov. [Link]

-

Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. PubMed. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

-

Grignard Reaction - Web Pages. csus.edu. [Link]

-

-

Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing. [Link]

-

tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses. [Link]

-

Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. [Link]

-

Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. ResearchGate. [Link]

-

Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. ACS Publications. [Link]

-

Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. MDPI. [Link]

-

propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Chemistry. [Link]

-

Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to 1-(1-Adamantyl)propan-1-ol for Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1-Adamantyl)propan-1-ol, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications in drug discovery, grounded in the unique attributes of the adamantane scaffold.

Core Chemical Identity

1.1. Chemical Structure and CAS Number

This compound is a secondary alcohol characterized by a bulky, lipophilic adamantyl group attached to a propanol moiety. The Chemical Abstracts Service (CAS) number for this compound is 18341-84-9 .[1]

The structure consists of a tricyclic adamantane cage linked at one of its tertiary carbon bridgeheads to the carbinol carbon of a propan-1-ol chain.

Chemical Structure:

(Where 'Ad' represents the 1-adamantyl group)

Molecular Formula: C₁₃H₂₂O[2][3]

Molecular Weight: 194.31 g/mol [2][3]

Synthesis and Methodology

The primary and most direct route to this compound is through the reduction of its corresponding ketone, 1-(1-adamantyl)propan-1-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a hydride-donating reducing agent.

2.1. Synthesis Pathway Overview

The synthesis can be visualized as a two-step process starting from readily available adamantane precursors.

Caption: Synthetic route to this compound.

2.2. Experimental Protocol: Reduction of 1-(1-Adamantyl)propan-1-one

This protocol describes a general method for the reduction of the ketone precursor using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

1-(1-Adamantyl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(1-adamantyl)propan-1-one in methanol or ethanol at room temperature.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate esters.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer with deionized water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in research and development.

3.1. Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18341-84-9 | [1] |

| Molecular Formula | C₁₃H₂₂O | [2][3] |

| Molecular Weight | 194.31 g/mol | [2][3] |

| Melting Point | 84-86 °C | ChemicalBook |

| Boiling Point (Predicted) | 288.6 ± 8.0 °C | ChemicalBook |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 | 3.4 | [3] |

3.2. Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the adamantyl cage protons, the propanol chain protons, and the hydroxyl proton. The adamantyl protons typically appear as a series of broad singlets or multiplets in the upfield region. The protons of the ethyl group will show a triplet and a quartet, and the methine proton adjacent to the hydroxyl group will appear as a multiplet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the carbons of the adamantyl cage and the propanol side chain. The number of signals will reflect the symmetry of the adamantane cage.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations from the adamantyl and propyl groups will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band is expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be dominated by the stable adamantyl cation (m/z 135) formed by the loss of the propanol side chain.[3]

Applications in Drug Development and Research

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into drug candidates can significantly enhance their therapeutic potential.[4]

4.1. The Adamantane Advantage in Drug Design

The unique properties of the adamantyl group make it a valuable tool for drug designers:

-

Lipophilicity: The adamantyl group is highly lipophilic, which can improve a drug's ability to cross biological membranes, including the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system (CNS).[4]

-

Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the drug's half-life and bioavailability.[5]

-

Pharmacophore Scaffolding: The defined three-dimensional structure of the adamantyl group provides a rigid scaffold for the precise spatial orientation of pharmacophoric elements, enabling optimal interaction with biological targets such as enzymes and receptors.

-

Ion Channel Blocking: Adamantane derivatives have a well-documented history as ion channel blockers. For example, amantadine and rimantadine, both adamantane-containing drugs, exhibit antiviral activity by blocking the M2 proton channel of the influenza A virus.[2][6] This property makes adamantane-containing compounds, including alcohols, interesting candidates for targeting other ion channels involved in various diseases.[7][8]

4.2. Potential Therapeutic Areas for this compound Derivatives

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential for development in several therapeutic areas:

-

Antiviral Agents: Building on the legacy of amantadine and rimantadine, adamantane alcohols and their derivatives are being explored for their antiviral properties. The hydroxyl group offers a site for further chemical modification to optimize activity and selectivity against various viral targets.[2][6][9][10][11]

-

Central Nervous System (CNS) Disorders: The lipophilicity of the adamantyl group makes it an attractive scaffold for CNS-acting drugs. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantylpropanol core could be a starting point for developing new modulators of CNS targets.[4]

-

Analgesics: Research into adamantyl analogues of paracetamol has shown that replacing the phenyl ring with an adamantane scaffold can lead to potent analgesic properties, potentially through the inhibition of TRPA1 channels.[12] This opens avenues for exploring adamantane alcohols as non-opioid pain therapeutics.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, combined with the favorable physicochemical and pharmacological properties conferred by the adamantane moiety, makes it an attractive building block for creating novel therapeutics. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully exploit its potential in addressing unmet medical needs.

References

- Kolocouris, A., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.

- Artimova, S., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 546-549.

- Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030.

- Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.

- Kolocouris, A., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.

- Fresno, N., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE, 9(12), e113841.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Chakrabarti, J. K., et al. (1972). Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. Journal of Medicinal Chemistry, 15(8), 853-854.

-

PubChem. (n.d.). 1-Adamantanol. Retrieved from [Link]

- Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-498.

- Teplov, A. Y., et al. (2022).

- Magdesieva, E. V., et al. (2001). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Journal of Pharmacology and Experimental Therapeutics, 298(2), 647-656.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

- Xu, F., et al. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 396.

-

WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.

- Kolokouris, A., et al. (2016). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Letters in Drug Design & Discovery, 13(7), 643-650.

- Schreiner, P. R., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Wójcik, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3381.

Sources

- 1. This compound CAS#: 18341-84-9 [amp.chemicalbook.com]

- 2. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 | PLOS One [journals.plos.org]

Spectroscopic data (NMR, IR, MS) of 1-(1-Adamantyl)propan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-Adamantyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

Adamantane and its derivatives represent a cornerstone in medicinal chemistry and materials science, prized for their unique combination of rigidity, lipophilicity, and metabolic stability.[1] this compound, a secondary alcohol bearing the bulky adamantyl cage, serves as a valuable synthon and a model compound for studying the interplay between the diamondoid structure and adjacent functional groups. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation of this compound. The narrative emphasizes the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies and authoritative references.

Molecular Structure and Spectroscopic Implications

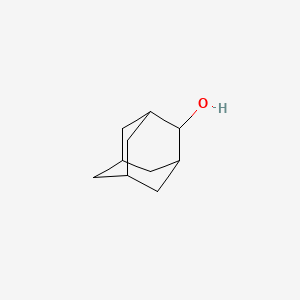

The structure of this compound consists of two key domains: the tricyclo[3.3.1.1³⁷]decane (adamantane) cage and a propan-1-ol chain attached to one of its bridgehead carbons.

-

The Adamantane Cage: This is a highly symmetrical (Td point group in its unsubstituted form) and strain-free hydrocarbon framework.[2][3] Its protons and carbons occupy distinct, predictable chemical environments. The cage is composed of four bridgehead (methine, CH) positions and six methylene (CH₂) positions. In a 1-substituted adamantane, three bridgehead positions remain equivalent, as do three sets of methylene groups.

-

The Propan-1-ol Chain: This flexible side chain (-CH(OH)CH₂CH₃) introduces a chiral center at the carbinol carbon (C1' of the propanol chain). The protons on this chain will exhibit predictable splitting patterns based on their neighboring protons.

This unique structural combination dictates the spectroscopic signatures detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Due to the molecule's structure, we can predict a complex but interpretable spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~3.20 | Triplet (t) | 1H | H -C(OH)- | The carbinol proton is deshielded by the adjacent oxygen atom. It is coupled to the two protons of the neighboring methylene group (n+1 rule, 2+1=3), resulting in a triplet. |

| ~2.00 | Singlet (broad) | 3H | -C(H ) (Adamantyl Bridgehead) | These three equivalent bridgehead protons are characteristic of 1-substituted adamantanes.[4] |

| ~1.75 - 1.60 | Multiplet | 12H | -CH ₂- (Adamantyl Methylene) | The six methylene groups of the adamantane cage are diastereotopic and exhibit complex overlapping signals in this region.[4][5] |

| ~1.55 | Multiplet | 2H | -CH₂-CH₃ | These methylene protons are adjacent to both the chiral carbinol carbon and the terminal methyl group, leading to a complex multiplet. |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH ₃ | The terminal methyl group is coupled to the adjacent methylene group (n+1 rule, 2+1=3), appearing as a clean triplet. |

| Variable | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It typically does not couple with adjacent protons due to rapid chemical exchange.[6] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single deuterium lock signal.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength enhances signal dispersion, which is critical for resolving the overlapping adamantyl proton signals.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° (to ensure full relaxation between scans).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Causality |

|---|---|---|---|

| ~82.0 | CH | C -OH | The carbinol carbon is significantly deshielded by the directly attached electronegative oxygen atom. |

| ~40.5 | CH₂ | Adamantyl Cδ | Methylene carbons adjacent to the substituted bridgehead.[3] |

| ~37.2 | CH₂ | Adamantyl Cβ | Methylene carbons beta to the substituted bridgehead.[3] |

| ~32.5 | C | Adamantyl C -C(OH) | The quaternary bridgehead carbon bearing the propanol substituent. |

| ~28.5 | CH | Adamantyl Cγ | The three equivalent bridgehead carbons.[1] |

| ~28.0 | CH₂ | -C H₂-CH₃ | The methylene carbon of the propyl chain. |

| ~10.5 | CH₃ | -CH₂-C H₃ | The terminal methyl carbon, least deshielded in the aliphatic region.[7] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence (e.g., zgpg30). This standard technique simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon environment.

-

Acquisition Parameters:

-

Pulse Angle: 30°.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 (The low natural abundance of ¹³C necessitates a higher number of scans).

-

-

Advanced Techniques (Optional): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made above.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of the hydroxyl group and the aliphatic framework.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2950-2850 | Strong, Sharp | C-H Stretch | Adamantyl & Propyl (sp³ C-H) |

| 1450 | Medium | C-H Bend | Methylene (-CH₂-) |

| 1100-1000 | Strong | C-O Stretch | Secondary Alcohol |

| 783 | Medium | Adamantane Ring Breathing | Adamantyl Cage[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a rapid and efficient method.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale & Causality |

|---|---|---|

| 194 | [C₁₃H₂₂O]⁺˙ | Molecular Ion (M⁺˙) . The parent molecule minus one electron. Its presence confirms the molecular weight. |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the propyl chain. |

| 176 | [M - H₂O]⁺˙ | Dehydration (loss of water) is a common fragmentation pathway for alcohols. |

| 165 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 135 | [C₁₀H₁₅]⁺ | Base Peak . Loss of the entire propanol side chain via alpha-cleavage results in the highly stable tertiary adamantyl cation. This is the most characteristic and abundant fragment for 1-substituted adamantanes.[10] |

| 59 | [C₃H₇O]⁺ | Fragment corresponding to the [CH(OH)CH₂CH₃]⁺ ion. |

Visualization: Fragmentation Pathway

The key fragmentation pathway leading to the stable adamantyl cation base peak can be visualized as follows.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nmr studies of adamantane and a homologous series of 1-adamantane alcohols in liquid crystalline solvents, 1981 - Digital Library of Georgia [dlg.usg.edu]

- 6. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Adamantane Scaffold: From a Petroleum Curiosity to a Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Adamantane-Based Alcohols

Foreword: The Allure of a Diamondoid

Discovered as a trace component in petroleum, adamantane, with its perfectly symmetric, strain-free cage-like structure reminiscent of a diamond lattice, has captivated chemists for decades.[1][2] This unique hydrocarbon, once a mere curiosity, has burgeoned into a field of its own, spawning a vast array of derivatives with profound implications in medicinal chemistry, materials science, and nanotechnology.[1][3] This guide delves into the fascinating history of adamantane and provides a comprehensive technical overview of the synthesis and derivatization of its most fundamental functionalized forms: the adamantane-based alcohols. We will explore the chemical principles that govern their formation and the innovative applications that have emerged from their remarkable properties.

Part 1: The Genesis of Adamantane - A Historical Perspective

The story of adamantane begins in 1933 when it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1][4] The minuscule quantities obtainable from this natural source, however, hampered any significant investigation into its properties.[1] The true potential of adamantane was unlocked through chemical synthesis.

The first successful, albeit arduous, synthesis was accomplished by Vladimir Prelog in 1941.[1][5][6] This multi-step process was complex and offered a very low yield, making adamantane a rare and expensive substance. A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient one-step synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[7] This elegant and scalable method transformed adamantane from a laboratory curiosity into a readily available chemical, paving the way for extensive research into its derivatives.[7]

The name "adamantane" itself, derived from the Greek "adamas" meaning unconquerable or diamond-like, is a testament to its exceptional stability and rigid structure.[8] This inherent stability is a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms.[1][2]

Part 2: Synthesis of Adamantane-Based Alcohols: Gateway to Functionalization

The introduction of a hydroxyl group onto the adamantane core is a critical first step in the synthesis of a vast array of more complex derivatives. The two primary isomers, 1-adamantanol and 2-adamantanol, are key starting materials for numerous applications.

Synthesis of 1-Adamantanol: Targeting the Bridgehead

1-Adamantanol, where the hydroxyl group is situated at one of the four equivalent bridgehead (tertiary) carbon atoms, is the more thermodynamically stable of the two primary alcohol isomers. Its synthesis can be achieved through several routes:

-

Direct Oxidation of Adamantane: One of the most direct methods involves the oxidation of adamantane. A common laboratory-scale procedure utilizes ozonation of adamantane adsorbed on silica gel.[9]

Experimental Protocol: Ozonation of Adamantane [9]

-

A solution of adamantane in a volatile solvent (e.g., pentane) is mixed with silica gel.

-

The solvent is removed by rotary evaporation, leaving adamantane finely dispersed on the silica gel surface.

-

The adamantane-silica gel mixture is cooled to -78°C in a dry ice/acetone bath.

-

A stream of ozone-enriched oxygen is passed through the cooled mixture. The reaction progress is often indicated by a color change of the silica gel.

-

Upon completion, the reaction is quenched, and the product is extracted from the silica gel with a suitable solvent (e.g., diethyl ether).

-

The crude product is purified by crystallization or chromatography to yield pure 1-adamantanol.

Causality Behind Experimental Choices: The adsorption of adamantane onto silica gel provides a high surface area for the reaction and facilitates the interaction with ozone. The low temperature is crucial to control the reactivity of ozone and prevent over-oxidation or side reactions.

-

-

Hydrolysis of 1-Bromoadamantane: Another common and efficient method is the hydrolysis of 1-bromoadamantane. This reaction proceeds via a stable tertiary carbocation intermediate.

Experimental Protocol: Hydrolysis of 1-Bromoadamantane

-

1-Bromoadamantane is dissolved in a suitable solvent mixture, often containing water and a miscible organic solvent like acetone or tetrahydrofuran.

-

A hydrolysis agent, such as silver nitrate in aqueous acetone or simply boiling in aqueous acid, is added.

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 1-adamantanol, which is then purified.

Trustworthiness of the Protocol: The formation of the stable 1-adamantyl cation as an intermediate ensures a high regioselectivity for the substitution at the bridgehead position.

-

Synthesis of 2-Adamantanol: Accessing the Secondary Position

2-Adamantanol, with the hydroxyl group at a secondary carbon, is less thermodynamically stable than its 1-substituted counterpart and its synthesis often requires more specific methods:

-

From 1-Adamantanol via Isomerization: 2-Adamantanol can be synthesized from the more readily available 1-adamantanol through an acid-catalyzed isomerization process.[10][11] This reaction involves a 1,2-hydride shift from a secondary to a tertiary carbocation intermediate.

Experimental Workflow: Isomerization of 1-Adamantanol

Caption: Isomerization of 1-adamantanol to 2-adamantanol.

Solid acid catalysts like zeolites or sulfated zirconia are often employed to facilitate this rearrangement, offering advantages in terms of separation and reusability over traditional strong acids.[10][11]

-

Reduction of 2-Adamantanone: A straightforward method for the synthesis of 2-adamantanol is the reduction of 2-adamantanone.[12]

Experimental Protocol: Reduction of 2-Adamantanone

-

2-Adamantanone is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0°C to room temperature).

-

The reaction is stirred until completion.

-

The reaction is quenched by the addition of water or dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting 2-adamantanol is purified by recrystallization or sublimation.

-

The Koch-Haaf Reaction: From Alcohols to Carboxylic Acids

Adamantane alcohols are excellent precursors for the synthesis of adamantane carboxylic acids via the Koch-Haaf reaction.[2][13] This reaction involves the carbonylation of a carbocation intermediate generated from the alcohol in the presence of a strong acid and a source of carbon monoxide (often formic acid).[13][14]

Reaction Mechanism: Koch-Haaf Carboxylation of 1-Adamantanol

Caption: Mechanism of the Koch-Haaf reaction.

This reaction is particularly efficient for tertiary alcohols like 1-adamantanol due to the stability of the resulting carbocation.[13]

Part 3: Applications of Adamantane-Based Alcohols and Their Derivatives

The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and thermal stability—are imparted to its derivatives, making adamantane-based alcohols and their subsequent products highly valuable in various fields.

Medicinal Chemistry: A Scaffold for Drug Discovery

The adamantane moiety is a privileged scaffold in medicinal chemistry, and adamantane alcohols are key intermediates in the synthesis of numerous clinically approved drugs.[3][15] The incorporation of an adamantane group can significantly enhance a drug's pharmacokinetic properties, such as increasing its lipophilicity to improve membrane permeability and metabolic stability.[6][15]

Table 1: Examples of Adamantane-Based Drugs and the Role of the Adamantane Moiety

| Drug | Therapeutic Area | Role of the Adamantane Moiety |

| Amantadine | Antiviral (Influenza A), Parkinson's Disease | The aminoadamantane structure is crucial for its activity as an M2 proton channel inhibitor in influenza A and for its dopaminergic effects.[1][7] |

| Memantine | Alzheimer's Disease | The dimethylaminoadamantane structure acts as a non-competitive NMDA receptor antagonist, with the adamantane cage contributing to its binding and pharmacokinetic profile.[3][7] |

| Vildagliptin & Saxagliptin | Type 2 Diabetes | These dipeptidyl peptidase-4 (DPP-4) inhibitors incorporate an adamantane derivative to enhance their binding affinity and metabolic stability.[3][7] |

| Adapalene | Acne | This synthetic retinoid contains an adamantyl group which contributes to its lipophilicity and stability.[7] |

The synthesis of these drugs often begins with functionalized adamantanes derived from adamantane alcohols. For instance, the synthesis of amantadine can start from 1-adamantanol.

Materials Science: Building Blocks for High-Performance Polymers

The incorporation of the bulky and rigid adamantane structure into polymer backbones or as pendant groups can dramatically alter the material's properties.[8][16][17] Adamantane-containing polymers often exhibit:

-

Enhanced Thermal Stability: The high melting point and thermal stability of the adamantane cage contribute to polymers with higher glass transition temperatures (Tg) and decomposition temperatures.[8][16]

-

Improved Mechanical Properties: The rigidity of the adamantane unit can increase the stiffness and hardness of the resulting polymer.[16]

-

Increased Solubility: The bulky, non-planar structure of adamantane can disrupt polymer chain packing, leading to increased solubility in organic solvents.[16]

-

Specific Optical and Electronic Properties: The defined three-dimensional structure of adamantane can be exploited to create materials with tailored refractive indices and dielectric constants.[8]

Adamantyl acrylates and methacrylates, synthesized from adamantane alcohols, are common monomers used to introduce the adamantane moiety into polymers for applications in optical materials, protective coatings, and high-temperature plastics.[8]

Conclusion: A Bright Future for a Diamond in the Rough

From its humble beginnings as a trace component of crude oil, adamantane has evolved into a fundamental building block in modern chemistry. The synthesis of adamantane-based alcohols has been a critical enabler of this transformation, providing a versatile platform for the creation of a diverse range of functionalized derivatives. The unique structural and physical properties of the adamantane core continue to inspire the design of new drugs with improved efficacy and novel materials with enhanced performance. As our understanding of the structure-property relationships of adamantane derivatives deepens, the future for this remarkable diamondoid molecule appears brighter than ever.

References

-

Adamantane. In Wikipedia; 2024. Accessed January 12, 2026. [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Accessed January 12, 2026. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Accessed January 12, 2026. [Link]

-

Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Accessed January 12, 2026. [Link]

-

tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

-

Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Institutes of Health. Accessed January 12, 2026. [Link]

-

Koch reaction. In Wikipedia; 2024. Accessed January 12, 2026. [Link]

-

Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. OChem. Accessed January 12, 2026. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Accessed January 12, 2026. [Link]

-

1-adamantanecarboxylic acid. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

-

Adamantane. American Chemical Society. Accessed January 12, 2026. [Link]

-

Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ACS Publications. Accessed January 12, 2026. [Link]

-

Über die Synthese des Adamantans. ResearchGate. Accessed January 12, 2026. [Link]

-

Synthesis of Adamantane by Vladimir Prelog (1941). SynArchive. Accessed January 12, 2026. [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. Accessed January 12, 2026. [Link]

-

Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. ResearchGate. Accessed January 12, 2026. [Link]

-

Adamantane-Containing Polymers. The Aquila Digital Community. Accessed January 12, 2026. [Link]

-

Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ResearchGate. Accessed January 12, 2026. [Link]

-

Adamantane-Containing Polymers. ACS Publications. Accessed January 12, 2026. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Koch reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Lipophilicity and Solubility of 1-(1-Adamantyl)propan-1-ol

Abstract

The adamantane moiety, often termed a "lipophilic bullet," is a cornerstone in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase lipophilicity, which is crucial for membrane permeability.[2][3][4][5] This guide provides a comprehensive technical analysis of 1-(1-Adamantyl)propan-1-ol, a representative adamantane-containing compound. We will dissect the critical parameters of lipophilicity (expressed as LogP) and aqueous solubility, exploring both computational predictions and the gold-standard experimental methodologies required for their accurate determination. This document serves as a practical resource for researchers aiming to understand, predict, and empirically validate the core physicochemical properties that govern the drug-like potential of adamantane derivatives.

Introduction: The Adamantane Scaffold in Drug Discovery

The journey of a drug molecule from administration to its target is governed by a complex interplay of its inherent properties. Among the most fundamental of these are lipophilicity and aqueous solubility. These two parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are central to the widely accepted "Rule of Five" for assessing oral bioavailability.[6][7][8][9][10]

-

Lipophilicity , the affinity of a molecule for a lipid-like environment, is a primary driver of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed in its logarithmic form, LogP .

-

Aqueous Solubility is the maximum concentration of a substance that can dissolve in water. It is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream.

This compound (Figure 1) incorporates the bulky, highly lipophilic adamantane cage with a short, polar alcohol side chain. This structure presents a classic medicinal chemistry challenge: balancing the high lipophilicity imparted by the adamantyl group with sufficient aqueous solubility for viable formulation and bioavailability. The incorporation of an adamantyl group can increase the LogP of a parent molecule by approximately 3.1 units, a significant shift towards lipophilicity.[2][3] Understanding this balance is not merely academic; it is essential for predicting a compound's behavior in biological systems.

Computational Prediction of Physicochemical Properties

Before embarking on resource-intensive experimental work, computational models provide rapid, valuable estimations of a molecule's properties. These algorithms use fragment-based or whole-molecule approaches to calculate LogP and solubility.[11][12][13]

For this compound, publicly available databases utilizing predictive algorithms provide the following estimations:

| Property | Predicted Value | Source |

| Molecular Weight | 194.31 g/mol | PubChem[14] |

| XLogP3 | 3.4 | PubChem[14] |

| Hydrogen Bond Donors | 1 | PubChem[14] |

| Hydrogen Bond Acceptors | 1 | PubChem[14] |

| Polar Surface Area | 20.2 Ų | PubChem[14] |

Analysis of Predicted Data:

-

The predicted XLogP3 of 3.4 places the compound firmly in the lipophilic category.[14] According to Lipinski's Rule of Five, an orally active drug generally should have a LogP value below 5.[6][7][8] This value is well within that guideline, suggesting that while lipophilic, it is not excessively so, which could otherwise lead to poor absorption or accumulation in fatty tissues.[6]

-

The presence of one hydrogen bond donor and one acceptor (from the hydroxyl group) provides a polar center that is critical for interacting with water, counterbalancing the hydrophobicity of the adamantane cage.[14]

While predictive tools are indispensable for initial screening, they can sometimes struggle with sterically complex or rigid structures like adamantane.[15] Therefore, experimental validation is non-negotiable for definitive characterization in a drug development program.

Experimental Determination of Lipophilicity (LogP)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.

LogP = log₁₀ ([solute]octanol / [solute]water)[11]

Gold Standard: OECD 107 Shake-Flask Method

The Shake-Flask method is the most widely recognized and accurate method for determining LogP values in the range of -2 to 4.[16][17][18] It directly measures the concentration of the analyte in each phase after equilibrium has been reached.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Test Solution: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should not exceed 0.01 mol/L.[18]

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine the n-octanol stock solution and pre-saturated water at a defined volume ratio. The ratio is chosen based on the expected LogP to ensure quantifiable amounts in both phases.[19]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.

-

Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: Calculate the LogP using the measured concentrations. The experiment should be repeated with at least two different phase volume ratios. The final LogP values should agree within ± 0.3 units.[17]

High-Throughput Alternative: HPLC Method

For faster screening, LogP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[20] This method correlates the retention time of a compound on a hydrophobic C18 column with the known LogP values of a set of standard compounds.[15][21]

The principle is based on the linear relationship between the logarithm of the capacity factor (log k') and the LogP for a series of structurally similar compounds. The capacity factor is derived from the retention time of the analyte (t_R) and the column dead time (t_0).

log P = a * log k' + b

A calibration curve is generated by plotting the known LogP values of standards against their measured log k' values. The LogP of the unknown compound is then interpolated from this curve using its own measured log k'.[21]

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. It's important to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery but can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[22][23][24][25]

-

Thermodynamic Solubility: Represents the true equilibrium solubility.[23] It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure.[22][23] This is the gold-standard measurement for later-stage development.

Gold Standard: OECD 105 Shake-Flask Method

The definitive method for determining thermodynamic aqueous solubility is the Shake-Flask method, detailed in the OECD Guideline 105.[26][27][28][29]

-

Setup: Add an amount of solid this compound to a vessel containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) sufficient to exceed its estimated solubility.

-

Equilibration: Seal the vessel and agitate it in a temperature-controlled environment (e.g., 25°C or 37°C for physiological relevance). The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or particle size reduction.

-

Sampling: At set time points (e.g., 24, 48, 72 hours), cease agitation, allow the solid to settle, and draw a sample from the supernatant.

-

Clarification: Immediately clarify the sample by centrifugation and/or filtration (using a filter material that does not bind the analyte) to remove all undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate using a validated analytical method against a standard curve.

-

Equilibrium Confirmation: The solubility is determined when consecutive measurements (e.g., at 48 and 72 hours) are consistent, indicating that equilibrium has been reached.

Synthesis and Interpretation

The physicochemical profile of this compound is a direct consequence of its molecular architecture. The large, non-polar adamantane cage dominates the molecule's character, driving its lipophilicity, while the small propan-1-ol group provides the necessary polarity for minimal aqueous interaction.

Expected Experimental Outcomes:

-

LogP: The experimental LogP is expected to be close to the predicted value of 3.4. This value signifies a high propensity to partition into lipid membranes, which is often beneficial for CNS-targeted drugs where blood-brain barrier penetration is required.[2]

-

Solubility: The aqueous solubility is expected to be low. The bulky adamantane group will significantly hinder the favorable interactions between water molecules and the polar hydroxyl group. The General Solubility Equation (GSE) shows that solubility is inversely proportional to lipophilicity (LogP) and melting point.[30] Given the compound is a solid with a melting point of 84-86°C, its solubility will be further limited by the energy required to break its crystal lattice.[31]

Implications for Drug Development:

A compound with this profile (high LogP, low solubility) presents specific challenges and opportunities. While its lipophilicity is advantageous for membrane permeation, its low solubility could make achieving therapeutic concentrations in vivo difficult. Formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to overcome this limitation. The key is to leverage the favorable lipophilicity for target engagement while mitigating the risks associated with poor solubility through advanced formulation science.

Conclusion

This compound serves as an excellent model for understanding the fundamental physicochemical trade-offs inherent in adamantane-based drug design. Its properties are dominated by the lipophilic adamantyl cage, resulting in a high LogP and low aqueous solubility. While computational tools provide a strong starting point for property assessment, this guide underscores the necessity of rigorous experimental validation using gold-standard methodologies like the OECD 107 (LogP) and OECD 105 (Solubility) protocols. A thorough understanding and precise measurement of these core parameters are indispensable for guiding medicinal chemistry efforts, developing effective formulations, and ultimately, advancing promising candidates through the drug development pipeline.

References

- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.

- Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.

- Lipinski's rule of five. Wikipedia.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Lipinski's rule of five – Knowledge and References. Taylor & Francis.

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- BDDCS, the Rule of 5 and Drugability. PubMed Central.

- Test No.

- Test No.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Thermodynamic vs. kinetic solubility: Knowing which is which.

- Determination of logP coefficients via a RP-HPLC column.

- Unlocking therapeutic potential: the role of adamantane in drug discovery.

- High throughput HPLC method for determining Log P values.

- Solubility testing in accordance with the OECD 105. FILAB.

- LogP—Making Sense of the Value. ACD/Labs.

- Test No.

- This compound. PubChem.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- OECD 105 - W

- Comparison of kinetic solubility with equilibrium solubility (μM) of...

- Adamantane in Drug Delivery Systems and Surface Recognition.

- The adamantane scaffold: Beyond a lipophilic moiety. PubMed.

- Test No.

- This compound. ChemicalBook.

- Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- OECD 107, OECD 117 and OECD 123. Phytosafe.

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d

- Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w

- comparison of partition coefficient (log p) of drugs: computational and experimental data study.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. researchgate.net [researchgate.net]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. filab.fr [filab.fr]

- 29. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 30. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound CAS#: 18341-84-9 [amp.chemicalbook.com]

Potential biological activities of 1-(1-Adamantyl)propan-1-ol

An In-Depth Technical Guide to the Potential Biological Activities of 1-(1-Adamantyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, serving as a privileged pharmacophore in numerous approved drugs.[1] Its unique combination of a rigid, three-dimensional structure and high lipophilicity allows for precise substituent positioning and enhanced interaction with biological targets.[2] This guide explores the untapped potential of this compound, a simple yet intriguing derivative. While direct biological data for this specific molecule is limited, its structural relation to well-established antiviral, anticancer, and neuroprotective agents provides a strong rationale for its investigation. This document synthesizes existing knowledge on related adamantane compounds to propose potential biological activities, outline robust experimental protocols for their validation, and provide expert insights into the underlying scientific principles for researchers and drug development professionals.

The Adamantane Moiety: A Privileged Scaffold in Drug Discovery

The journey of adamantane in pharmacology began with the discovery of amantadine's antiviral properties in the 1960s.[3] This discovery unlocked a new field of medicinal chemistry focused on leveraging the unique physicochemical properties of this diamondoid hydrocarbon.[1] Adamantane-based drugs are now used to treat a wide array of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Vildagliptin, Saxagliptin).[1][2]

The success of the adamantane moiety can be attributed to several key features:

-

Lipophilicity: The bulky, non-polar cage significantly increases the lipophilicity of a molecule, which can enhance membrane permeability, improve blood-brain barrier penetration, and modulate a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[2][4]

-

Rigid Scaffold: Unlike flexible alkyl or aryl groups, the adamantane cage is conformationally rigid. This allows it to act as a stable anchor, orienting functional groups into optimal positions for binding with high affinity and selectivity to target proteins, such as ion channels.[2]

-

Three-Dimensionality: The globular shape of adamantane allows it to explore and occupy three-dimensional space within a binding pocket, a strategy to escape the "flat land" of traditional aromatic ring-based drug design.[2]

Given this context, this compound presents as a compelling candidate for biological screening. It combines the core adamantane scaffold with a short alkyl chain terminating in a hydroxyl group, a functional group capable of forming key hydrogen bond interactions with biological targets.

Physicochemical Profile and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting biological assays.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O | [5][6] |

| Molecular Weight | 194.31 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| CAS Number | 18341-84-9 | [6][7] |

| Melting Point | 84-86 °C | [7] |

| Boiling Point (Predicted) | 288.6 ± 8.0 °C | [7] |

| Lipophilicity (XLogP3) | 3.4 | [5] |

| Polar Surface Area | 20.2 Ų | [5] |

The high XLogP3 value confirms the compound's significant lipophilicity, a hallmark of adamantane derivatives that suggests good potential for membrane permeability.

Proposed Synthesis Workflow

A reliable synthesis is crucial for producing high-purity material for biological testing. A common and effective method for synthesizing tertiary alcohols like this compound is through the reduction of the corresponding ketone. The precursor, 1-(1-Adamantyl)propan-1-one, can be synthesized from 1-Adamantanecarbonyl chloride and Ethylmagnesium bromide.[8]

Experimental Protocol: Synthesis

-

Ketone Synthesis: To a cooled (0 °C) solution of 1-Adamantanecarbonyl chloride in anhydrous diethyl ether, add Ethylmagnesium bromide (1.1 equivalents) dropwise under a nitrogen atmosphere.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-